molecular formula C15H13ClFNO B4053057 N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B4053057
M. Wt: 277.72 g/mol
InChI Key: GPLYCENPEKIXRE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a 3-chloro-4-fluorophenyl group attached to the acetamide nitrogen and a 4-methylphenyl substituent on the acetyl chain. Its molecular formula is C₁₅H₁₂ClFNO, with a molar mass of 279.72 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10-2-4-11(5-3-10)8-15(19)18-12-6-7-14(17)13(16)9-12/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLYCENPEKIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares the target compound with analogs differing in substituents on the phenyl rings or acetyl chain. Key differences in physicochemical properties, synthesis, and applications are highlighted.

Substituent Effects on the Acetamide Backbone

  • Bond lengths in the acetamide moiety (e.g., C1–C2: 1.501 Å) are consistent with other derivatives, suggesting similar conformational stability .
  • N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

    • The naphthyl group introduces steric bulk and extended π-conjugation, which may improve binding to aromatic protein pockets but reduce metabolic stability compared to the 4-methylphenyl group .

Halogenation Patterns on the Aromatic Ring

  • N-(4-Bromophenyl)acetamide

    • Bond Lengths : C–Br bond (1.8907 Å) vs. C–Cl (1.79 Å) and C–F (1.35 Å) in the target compound.
    • Bromine’s larger atomic radius may increase van der Waals interactions in crystal packing, as observed in crystallographic studies .
  • N-(3-chloro-4-hydroxyphenyl)acetamide

    • Replacing fluorine with a hydroxyl (–OH) group reduces electronegativity but introduces hydrogen-bonding capability, altering solubility and reactivity (e.g., susceptibility to oxidation) .

Functionalized Acetamides with Heterocyclic Moieties

  • 2-((5-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide A thioacetamide derivative synthesized via nucleophilic substitution of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.

Key Structural and Functional Differences

Compound Substituents Molar Mass (g/mol) Key Properties
Target Compound 4-methylphenyl, Cl, F 279.72 Moderate lipophilicity; balanced steric profile
N-(4-Bromophenyl)acetamide Br 214.06 Enhanced crystallinity due to larger halogen
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 4-methoxyphenyl, Cl, F 293.72 Higher polarity; improved solubility in polar solvents
Thiazolo-pyrimidine Derivative Heterocyclic appendage 452.89 Rigid structure; potential kinase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide
Reactant of Route 2
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N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide

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